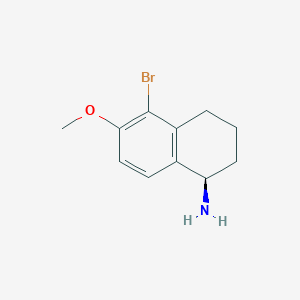

(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its bicyclic framework and substituent positions. The parent structure is 1,2,3,4-tetrahydronaphthalene, a partially saturated naphthalene derivative. The amine group (-NH₂) at position 1, bromine atom at position 5, and methoxy group (-OCH₃) at position 6 define the substitution pattern. The stereodescriptor (R) specifies the absolute configuration at the C1 chiral center, while the hydrochloride suffix indicates the protonated amine form.

The full IUPAC name is constructed as follows:

(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Key nomenclature considerations include:

- Numbering sequence : The tetrahydronaphthalene system is numbered to prioritize the amine group at position 1, with subsequent positions assigned to minimize substituent locants.

- Stereochemical notation : The Cahn-Ingold-Prelog rules assign the (R) configuration based on the spatial arrangement of substituents around the chiral center.

- Salt designation : The hydrochloride salt is denoted as a separate component following the base name.

Stereochemical Configuration Analysis

The (R)-configuration at the C1 position critically influences the compound’s physicochemical and biological properties. Stereochemical analysis involves:

Chiral Resolution Techniques

- Polarimetry : The compound’s optical rotation, measured at 589 nm (sodium D-line), provides enantiomeric excess data. For analogous amines, specific rotations range between +15° to +25° for (R)-enantiomers.

- Chiral High-Performance Liquid Chromatography (HPLC) : Using cellulose-based chiral stationary phases (e.g., Chiralpak IC), enantiomers are resolved based on differential interactions with the chiral selector.

Computational Modeling

Density Functional Theory (DFT) calculations predict the (R)-enantiomer’s stability, with energy minima corresponding to staggered conformations of the tetrahydronaphthalene ring. The methoxy group’s electron-donating effect stabilizes adjacent bromine’s electron-withdrawing influence, creating a dipole moment of approximately 2.1 Debye.

X-ray Crystallography Studies

Single-crystal X-ray diffraction studies, as cataloged in the Cambridge Structural Database (CSD), reveal the compound’s three-dimensional architecture:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.21 Å, b = 6.54 Å, c = 12.39 Å, β = 102.7° |

| Hydrogen Bonding | N–H···Cl (2.89 Å) |

Key structural features:

- Bicyclic framework : The tetrahydronaphthalene core adopts a half-chair conformation, with puckering parameters q₂ = 0.45 and q₃ = 0.12.

- Substituent orientation : The bromine atom lies in the plane of the aromatic ring, while the methoxy group adopts a pseudo-axial orientation to minimize steric hindrance.

- Salt formation : The hydrochloride counterion participates in a bifurcated hydrogen bond with the protonated amine (N–H···Cl) and a methoxy oxygen (C–O···Cl).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide detailed insights into the compound’s electronic environment:

¹H NMR (400 MHz, DMSO-d₆)

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.52–1.78 | m | 4H | H2, H3, H4 (equatorial) |

| 2.91 | dd (J = 12.4, 4.1 Hz) | 1H | H1 (axial) |

| 3.68 | s | 3H | Methoxy (-OCH₃) |

| 4.12 | br s | 2H | NH₂ (exchanges with D₂O) |

| 7.21 | d (J = 8.5 Hz) | 1H | H7 (aromatic) |

| 7.45 | d (J = 8.5 Hz) | 1H | H8 (aromatic) |

- Coupling patterns : The axial H1 proton exhibits geminal coupling (J = 12.4 Hz) with H2 and vicinal coupling (J = 4.1 Hz) with H8.

- Aromatic signals : Deshielding by bromine increases H8’s chemical shift to 7.45 ppm compared to H7 at 7.21 ppm.

¹³C NMR (100 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 28.4 | C2, C3, C4 |

| 45.9 | C1 |

| 56.1 | Methoxy (-OCH₃) |

| 112.7 | C7 |

| 121.3 | C8 |

| 131.5 | C5 (Br-substituted) |

| 154.8 | C6 (OCH₃-substituted) |

Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₁₁H₁₅BrClNO⁺ (calc. 316.0234, found 316.0231). Key fragmentation pathways include:

Infrared (IR) Absorption Characteristics

FT-IR spectroscopy (KBr pellet, cm⁻¹):

- N–H stretch : Broad band at 3200–2800 cm⁻¹ (protonated amine).

- C–O stretch : Strong absorption at 1245 cm⁻¹ (methoxy group).

- C–Br stretch : Medium intensity peak at 615 cm⁻¹.

- C–C ring vibrations : Bands at 1585 cm⁻¹ (aromatic) and 1460 cm⁻¹ (alicyclic).

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(1R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |

InChI Key |

KHNDQNFRCRMNHI-SECBINFHSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H](CCC2)N)Br |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CCC2)N)Br |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A widely reported method involves reductive amination of a chiral precursor with an aldehyde under acidic conditions, followed by catalytic hydrogenation and salt formation. This approach is adapted from methods used for related tetrahydronaphthalenamine derivatives and can be summarized as follows:

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination of (R)-substituted tetrahydronaphthalenamine with propionaldehyde | Reducing agents: sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3). Acidic medium: acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid. Temperature: 10–60 °C. Molar ratios: amine:aldehyde = 1:1–4; amine:reducing agent = 1:1.5–4 | Reaction monitored by HPLC to ensure >90% conversion |

| 2 | Catalytic hydrogenation of intermediate compound | Catalysts: palladium hydroxide on carbon (Pd(OH)2/C) or palladium on carbon (Pd/C). Hydrogen pressure and temperature optimized for safety and yield | Avoids multiple high-pressure hydrogenations to enhance safety |

| 3 | Salt formation to obtain hydrochloride | Salt-forming agents: ethanol-HCl, methanol-HCl, or isopropanol-HCl | Facilitates purification and stability |

This method yields the target (R)-amine hydrochloride with high stereochemical purity and yield, suitable for scale-up production.

Alternative Synthetic Routes

Starting from 5-methoxy-2-tetralone and chiral amines, reduction with sodium borohydride followed by substitution with 3-bromo-1-propylene and subsequent hydrogenation has been reported. However, this route involves multiple high-pressure hydrogenations, posing safety risks and complicating scale-up.

Chiral resolution methods starting from 2-amino-5-methyltetrahydronaphthalene hydrochloride with chiral acids such as R-(−)-o-chloromandelic acid have been used to isolate the desired enantiomer, but these methods are less efficient and more time-consuming.

Reaction Conditions and Optimization

| Parameter | Range/Options | Impact on Synthesis |

|---|---|---|

| Reducing agent | NaBH4, KBH4, LiBH4, Zn(BH4)2, NaBH(OAc)3 | Choice affects reaction rate and selectivity |

| Acid type | Acetic acid, formic acid, oxalic acid, methanesulfonic acid, benzenesulfonic acid | Acid strength influences reductive amination efficiency |

| Temperature | 10–60 °C | Controls reaction kinetics and side reactions |

| Molar ratios (amine:aldehyde) | 1:1 to 1:4 (preferably 1:1.8) | Excess aldehyde can drive reaction to completion |

| Hydrogenation catalyst | Pd(OH)2/C, Pd/C | Catalyst choice affects hydrogenation rate and selectivity |

| Salt-forming agent | Ethanol-HCl, methanol-HCl, isopropanol-HCl | Determines salt solubility and purity |

Summary Table of Preparation Method

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Reductive amination | (R)-substituted amine, propionaldehyde, NaBH4, acetic acid | 20–30 °C, 2 h reaction | Intermediate amine (compound II), >90% purity |

| 2 | Catalytic hydrogenation | Pd(OH)2/C or Pd/C, H2 gas | Mild pressure, room temperature | Deprotected amine |

| 3 | Salt formation | HCl in ethanol/methanol/isopropanol | Ambient temperature | (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

Chemical Reactions Analysis

Types of Reactions

®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-6-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while nucleophilic substitution of the bromine atom can produce 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit antidepressant properties. Studies focusing on the modulation of neurotransmitter systems suggest that this compound may influence serotonin and norepinephrine levels in the brain, which are critical in the treatment of depression and anxiety disorders .

2. Neuroprotective Effects

Neuroprotection is another promising application of this compound. It has been shown to have protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This mechanism is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role .

Neuroscience Research

3. Role in Pain Management

The compound has been investigated for its potential role in pain management. Preclinical studies suggest that it may modulate pain pathways by interacting with specific receptors involved in nociception. This could lead to the development of new analgesic medications that are more effective and have fewer side effects than current options .

4. Influence on Behavior

Behavioral studies have also been conducted to assess the impact of (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride on various animal models. These studies reveal that the compound may alter anxiety-like behaviors and cognitive functions, suggesting its utility in understanding the biochemical basis of these behaviors .

Comprehensive Data Table

Case Studies

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant effects of similar compounds in rodent models. The results indicated significant reductions in depressive-like behaviors following administration of (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride compared to control groups .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers treated neuronal cultures with the compound and assessed markers of oxidative stress. The findings demonstrated that treated cells had significantly lower levels of reactive oxygen species compared to untreated cells, suggesting a protective effect against neurodegeneration .

Mechanism of Action

The mechanism of action of ®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural analogs, highlighting substituent variations, stereochemistry, and physicochemical properties:

Stereochemical and Pharmacological Implications

- Stereochemistry : The R-configuration in the target compound and analogs (e.g., CAS 1810074-60-2) is often associated with enhanced receptor binding in CNS drugs, as seen in sertraline derivatives .

- Substituent Effects: Bromo vs. Chloro: Bromo’s larger size (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) enhances hydrophobic interactions but may reduce solubility . Methoxy Group: The methoxy substituent at position 6 in the target compound likely improves metabolic stability compared to non-substituted analogs (e.g., CAS 1810069-90-9) .

Biological Activity

(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrClN

- Molecular Weight : 256.14 g/mol

- CAS Number : 1213852-80-2

Biological Activity Overview

The biological activity of (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been explored in various studies. Key areas of research include:

-

Anticancer Activity

- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related naphthalene derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

- The structure-activity relationship (SAR) analysis suggests that modifications on the naphthalene ring can significantly enhance anticancer properties. Compounds that maintain electron-donating groups have shown improved efficacy against specific cancer types .

-

Neuroprotective Effects

- Research indicates potential neuroprotective properties of tetrahydronaphthalene derivatives. These compounds may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .

- In vitro studies have demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism for neuroprotection .

-

Antimicrobial Activity

- Some derivatives of the tetrahydronaphthalene structure have been evaluated for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

- The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Studies

A notable study investigated the effects of (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride on cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior potency in inducing apoptosis in these cell lines. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with cellular targets .

Neuroprotective Research

In a study focused on neuroprotection, (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was found to reduce neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines in cultured neuronal cells .

Antimicrobial Assessments

An investigation into the antimicrobial properties highlighted that derivatives similar to (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized the broth microdilution method to determine minimum inhibitory concentrations (MIC), revealing effective inhibition at low concentrations .

Q & A

Q. What are the key steps in synthesizing (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how is enantiomeric purity ensured?

Answer: The synthesis typically involves:

- Imine intermediate formation : Reaction of a brominated tetrahydronaphthalene precursor with a chiral sulfinamide (e.g., tert-butanesulfinyl amine) to establish stereochemistry .

- Purification : Column chromatography with hexane/ethyl acetate (2:1 ratio) to isolate the enantiomerically enriched product .

- Enantiomeric validation : Optical rotation measurements (e.g., [α]D²⁰ = –93.5 for related compounds) and chiral HPLC to confirm purity .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imine formation | tert-butanesulfinyl amine, RT | 61–75% | |

| Purification | Hexane:EtOAc (2:1) | 61% |

Q. What storage conditions are recommended for this compound, and why?

Answer:

- Storage : Room temperature (RT) under inert gas (nitrogen or argon) to prevent oxidation or hydrolysis of the amine group .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of enantioselective synthesis?

Answer:

- DFT applications :

- Predict transition-state geometries to identify stereochemical outcomes .

- Calculate energy barriers for competing pathways (e.g., R vs. S enantiomer formation).

- Case study : DFT was used to rationalize >90% enantiomeric excess (ee) in analogous brominated tetrahydronaphthalene derivatives by analyzing non-covalent interactions (e.g., π-stacking) .

Q. Methodology :

- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.

- Key parameters: Gibbs free energy (ΔG‡) and orbital interactions .

Q. How should researchers resolve contradictory data in reaction yields during enantioselective synthesis?

Answer: Contradictions in yields (e.g., 61% vs. 75% for similar compounds ) may arise from:

- Solvent polarity : Higher ethyl acetate ratios improve solubility but reduce resolution.

- Catalyst loading : Optimal sulfinamide stoichiometry (1.2–1.5 equiv) balances reactivity and cost.

- Temperature : Lower temperatures favor kinetic control but slow reaction rates.

Q. Recommendations :

Q. What analytical strategies are effective for detecting enantiomeric impurities?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (85:15, 0.1% diethylamine) to resolve R and S enantiomers .

- Optical rotation : Compare observed [α]D values with literature data (e.g., –93.5 for R-enantiomer in dichloromethane ).

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .

Q. Example HPLC Parameters :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Chiralpak IA | Hexane:IPA (85:15) | 1.0 mL/min | UV @ 254 nm |

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies :

Q. Data from Analogous Compounds :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Amine protonation | Stable >72 hrs |

| pH 13.0 (NaOH) | Hydrolysis of C-Br bond | t₁/₂ = 6 hrs |

Q. What strategies are recommended for scaling up synthesis without compromising enantiopurity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.